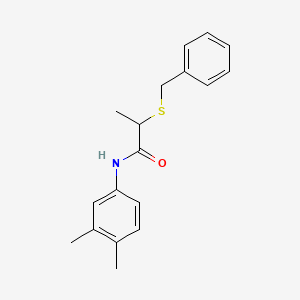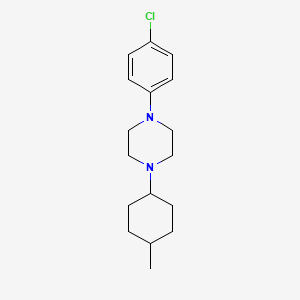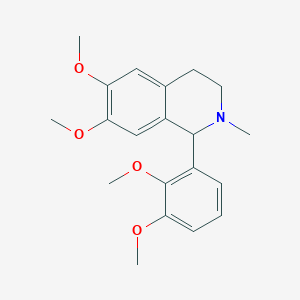![molecular formula C21H21N3O2 B4986344 2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylbutanamide](/img/structure/B4986344.png)
2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylbutanamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is also known as MP-10 and belongs to the class of pyridazine derivatives. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of MP-10 is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. MP-10 has also been found to modulate the activity of ion channels such as voltage-gated sodium channels and N-methyl-D-aspartate receptors, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
MP-10 has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. MP-10 has also been found to have anticonvulsant activity and may have potential as a treatment for epilepsy. Additionally, MP-10 has been found to have neuroprotective effects and may have potential as a treatment for neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of MP-10 is that it has been shown to have a high degree of selectivity for its target enzymes and ion channels. This selectivity may reduce the risk of side effects associated with non-selective drugs. However, one of the limitations of MP-10 is that it has not been extensively studied in humans and its safety and efficacy in humans are not fully understood.
Orientations Futures
There are several future directions for the study of MP-10. One direction is to further investigate its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as an analgesic agent for the treatment of chronic pain. Additionally, further studies are needed to fully understand the mechanism of action of MP-10 and its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylbutanamide has been achieved using different methods. One of the most commonly used methods is the reaction of 4-methylphenyl hydrazine with 3-(chloromethyl)-6-methyl-1(6H)-pyridazine followed by the reaction of the resulting compound with N-phenylbutanamide. The synthesis of MP-10 has also been achieved using other methods such as the reaction of 4-methylphenyl hydrazine with 3-methyl-1-(2-nitrovinyl)-1(6H)-pyridazine followed by the reaction of the resulting compound with N-phenylbutanamide.
Applications De Recherche Scientifique
MP-10 has been studied for its potential application in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been found to have potential as an anticonvulsant, anti-inflammatory, and analgesic agent. MP-10 has also been studied for its potential application in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-3-19(21(26)22-17-7-5-4-6-8-17)24-20(25)14-13-18(23-24)16-11-9-15(2)10-12-16/h4-14,19H,3H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDVNPFGAFTRHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(3-phenylpropyl)piperidine](/img/structure/B4986265.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4986271.png)
![1-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide](/img/structure/B4986278.png)
![1-(3-methoxyphenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B4986285.png)


![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B4986319.png)
![5-{4-[(2,5-dimethyl-1,3-thiazol-4-yl)acetyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B4986333.png)

![2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3,4-trimethylbenzene](/img/structure/B4986359.png)
![ethyl 4-[3-(4-chloro-2-methylphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B4986361.png)

![4-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B4986381.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)phenyl]-2-propanamine](/img/structure/B4986387.png)